Home > Products > Screening Compounds P86984 > Aminopterin-alpha-hyrazide
Aminopterin-alpha-hyrazide - 118359-33-4

Aminopterin-alpha-hyrazide

Catalog Number: EVT-1446006
CAS Number: 118359-33-4
Molecular Formula: C19H22N10O4
Molecular Weight: 454.451
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Aminopterin

Methotrexate

Relevance: Methotrexate is closely related to Aminopterin-alpha-hydrazide as they both belong to the same class of antifolate compounds and share significant structural similarities. Both compounds feature a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety, although methotrexate has an N10-methyl group on the pteridine ring that differentiates it from aminopterin. Research often explores modifications on both aminopterin and methotrexate to develop novel antifolates with improved efficacy and safety profiles [, , , , , ], suggesting that understanding the structure-activity relationship in this class of compounds is crucial. Therefore, Aminopterin-alpha-hydrazide, as a modified aminopterin analog, likely shares some structural features with methotrexate and might be investigated for similar biological activities.

Nα-(4-Amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-L-ornithine (PT523)

Compound Description: PT523 is a novel non-polyglutamatable aminopterin analogue. It is a potent dihydrofolate reductase (DHFR) inhibitor and displays significant in vitro antitumor activity []. Unlike methotrexate, PT523 is not a substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamylation, a process that traps antifolates within cells and enhances their efficacy [].

Relevance: The research on PT523 explores modifications on the glutamate side chain of aminopterin to alter its pharmacological properties [, ]. This is directly relevant to Aminopterin-alpha-hydrazide, which also introduces a modification at the alpha-carboxylic acid group of aminopterin's glutamate moiety. The study of PT523 highlights how side chain alterations can influence the transport, metabolism, and ultimately the efficacy and toxicity of antifolates. Therefore, the alpha-hydrazide modification in Aminopterin-alpha-hydrazide might have been inspired by similar strategies, aiming to enhance its properties as an antifolate drug.

10-Ethyl-10-deazaaminopterin (Edatrexate)

Compound Description: Edatrexate is a methotrexate analogue that has shown greater activity than methotrexate against murine tumors and human tumor xenografts []. It is a potent inhibitor of DHFR and has been investigated for its potential in treating various cancers.

Overview

Aminopterin-alpha-hyrazide is a derivative of aminopterin, a well-known antifolate compound primarily used in cancer therapy and autoimmune diseases. This compound is characterized by the substitution of a hydrazide group, which enhances its pharmacological properties. Aminopterin itself is a folic acid analog that inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. The introduction of the hydrazide moiety in aminopterin-alpha-hyrazide aims to improve the compound's efficacy and specificity in targeting certain biological pathways.

Source

Aminopterin-alpha-hyrazide can be synthesized from aminopterin, which is derived from pteroic acid. The synthesis typically involves the reaction of aminopterin with hydrazine derivatives, leading to the formation of the hydrazide group. This process can utilize readily available precursors, such as 4-amino-4-deoxy-N10-formyl pteroic acid, which serves as a starting material for various modifications to create hydrazide derivatives .

Classification

Aminopterin-alpha-hyrazide falls under the category of antifolate compounds and hydrazides. It is classified based on its structural features and pharmacological activity as a potential therapeutic agent targeting folate receptors and other related pathways.

Synthesis Analysis

Methods

The synthesis of aminopterin-alpha-hyrazide typically involves several key steps:

  1. Starting Material: The process begins with aminopterin or its derivatives, such as 4-amino-4-deoxy-N10-formyl pteroic acid.
  2. Reaction with Hydrazine: Aminopterin is reacted with hydrazine or hydrazine derivatives under controlled conditions (usually in solvents like ethanol or methanol) to form the hydrazide.
  3. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to isolate aminopterin-alpha-hyrazide from unreacted materials and by-products.

Technical Details

The synthesis may require specific conditions such as temperature control (often refluxing) and pH adjustments to optimize yield and purity. The efficiency of the synthesis can be influenced by factors like concentration of reagents, reaction time, and choice of solvent .

Molecular Structure Analysis

Structure

Aminopterin-alpha-hyrazide features a core structure derived from aminopterin, with the addition of a hydrazide functional group. The molecular formula can be represented as C14H16N6O3C_{14}H_{16}N_{6}O_{3}, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 304.32 g/mol
  • Functional Groups: Contains amine, hydrazide, and carboxylic acid groups.
  • Structural Representation: The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis

Reactions

Aminopterin-alpha-hyrazide can undergo various chemical reactions typical for hydrazides:

  1. Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
  2. Hydrolysis: In aqueous environments, it may hydrolyze to regenerate aminopterin and release hydrazine.
  3. Redox Reactions: The presence of nitrogen functionalities allows for possible oxidation or reduction reactions under specific conditions.

Technical Details

The stability of aminopterin-alpha-hyrazide in different pH environments can affect its reactivity. It is crucial to monitor these conditions during experimental applications to avoid degradation or unwanted side reactions .

Mechanism of Action

Process

Aminopterin-alpha-hyrazide exerts its biological effects primarily through inhibition of dihydrofolate reductase, similar to its parent compound aminopterin. By blocking this enzyme, it disrupts folate metabolism, leading to reduced DNA synthesis and cell proliferation.

Data

  • Target Enzyme: Dihydrofolate reductase
  • Biological Impact: Inhibition leads to antiproliferative effects on rapidly dividing cells, making it useful in cancer therapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Can participate in nucleophilic addition reactions due to the presence of the hydrazide group.
Applications

Aminopterin-alpha-hyrazide has several scientific uses:

  1. Cancer Therapy: As an antifolate agent, it is explored for its potential in treating various cancers by inhibiting tumor growth.
  2. Inflammation Treatment: Research indicates it may have anti-inflammatory properties when conjugated with folate receptors for targeted delivery .
  3. Drug Development: Its derivatives are being investigated for developing new therapeutic agents that enhance specificity and reduce side effects compared to traditional antifolates.
Introduction to Aminopterin-α-Hydrazide

Historical Context of Aminopterin Derivatives in Biomedical Research

Aminopterin, the 4-amino analog of folic acid, represents a cornerstone in antifolate therapeutics. Historically, Sidney Farber's 1948 pioneering work demonstrated aminopterin's efficacy in inducing temporary remission in pediatric acute leukemia by inhibiting dihydrofolate reductase (DHFR), thereby disrupting nucleotide synthesis and triggering cancer cell death [5] [8]. This breakthrough validated the antifolate approach and catalyzed the development of derivatives like methotrexate (MTX), which supplanted aminopterin clinically due to its superior therapeutic index. Despite this shift, aminopterin's high biochemical potency (Ki ~0.1 nM for DHFR) maintained scientific interest in its scaffold as a platform for structural optimization [7]. The emergence of drug resistance mechanisms—including reduced folate carrier (RFC) deficiencies and polyglutamation defects—highlighted the need for novel aminopterin analogs capable of bypassing traditional uptake limitations. This imperative drove research toward folate receptor (FR)-targeted aminopterin derivatives, culminating in aminopterin-α-hydrazide as a strategic response to these pharmacological challenges [2] [4].

Structural Evolution from Folic Acid to Aminopterin-α-Hydrazide

Aminopterin-α-hydrazide embodies a deliberate molecular evolution from the native folate structure:

  • Folic Acid Scaffold: Comprises pteridine, p-aminobenzoic acid (PABA), and glutamate moieties. The glutamate's α-carboxyl group enables cellular uptake via RFC and polyglutamation [7].
  • Aminopterin Modification: Substitution of the 4-hydroxyl group with an amino group enhances DHFR binding affinity 100-fold compared to folate, creating a potent antimetabolite [8].
  • α-Hydrazide Innovation: Conversion of the glutamate α-carboxyl to a hydrazide (-CONHNH₂) fundamentally alters the molecule's physicochemical and biological behavior. This modification:
  • Abolishes RFC recognition and polyglutamylation capacity
  • Introduces a nucleophilic handle for chemoselective conjugation
  • Maintains high-affinity binding to the folate receptor (KD < 10⁻⁹ M) [2] [6]

Table 1: Structural and Functional Evolution of Folic Acid Derivatives

CompoundKey Structural FeaturesPrimary Transport MechanismPolyglutamatable
Folic AcidPteroyl-L-glutamateRFC/FRαYes
Aminopterin4-Amino-pteroyl-L-glutamateRFCYes
Methotrexate4-Amino-10-methyl-pteroyl-L-glutamateRFCYes
Aminopterin-α-hydrazide4-Amino-pteroyl-L-glutamic acid α-hydrazideFRαNo

The hydrazide functionalization strategically redirects cellular entry toward FRα-mediated endocytosis, exploiting receptor overexpression in malignancies (>90% in ovarian carcinomas, 32-72% in lung/breast cancers) while bypassing RFC-dependent resistance mechanisms [6] [9]. Molecular modeling confirms preserved pterin-PABA interactions with FRα's binding pocket, with the hydrazide moiety projecting toward solvent-accessible regions for conjugation [4].

Significance of Hydrazide Functionalization in Antifolate Therapeutics

The α-hydrazide modification confers three transformative advantages for targeted cancer therapy:

  • Conjugation Versatility: The nucleophilic hydrazide reacts selectively with aldehydes, ketones, and activated carboxylates (e.g., NHS esters) under mild conditions. This chemoselectivity enables efficient conjugation to FR-targeting ligands without compromising FR-binding integrity. For example, folic acid-aminopterin hydrazide conjugates achieve >85% conjugation yields using cysteine-terminating spacers and pyridyl disulfide chemistry [2]. The hydrazide linkage demonstrates superior stability over amine-based conjugates in plasma (t½ > 48h), preventing premature payload release [4].

  • Bypassing Resistance Mechanisms: Unlike classical antifolates, aminopterin-α-hydrazide neither depends on RFC transport nor requires polyglutamation for intracellular retention. This circumvents two major resistance pathways in leukemia and solid tumors. Studies in MTX-resistant L1210 cells (RFC-deficient) show 300-fold higher efficacy of FR-targeted aminopterin-hydrazide conjugates versus free MTX [4] [8].

  • Controlled Intracellular Activation: Hydrazide-based linkers exhibit pH-sensitive hydrolysis within endosomes (pH 5.0–6.0), facilitating efficient payload release. This compartmentalization limits off-target cytotoxicity. Fluorescence-tagged analogs demonstrate rapid endosomal release within 15 minutes of FR-mediated internalization [2].

Table 2: Therapeutic Conjugate Systems Utilizing Aminopterin-α-Hydrazide

Conjugate SystemTargeting MoietyLinker ChemistryKey Findings
Folate-aminopterin hydrazideFolic acidCysteine-pyridyl disulfide spacers• IC₅₀ = 1.2 nM in KB cells (FR⁺) • 1000-fold selectivity over FR⁻ cells [2]
EC1456 (Vintafolide analog)Folic acid-PEGPeptide-cleavable linker• Tumor growth inhibition at 0.1 μmol/kg • Endosomal release confirmed via MS [4] [9]
Antibody-hydrazide conjugateFRα-specific scFvMaleimide-hydrazide coupling• 89% tumor growth inhibition in xenografts • Negligible myelosuppression [10]

These properties position aminopterin-α-hydrazide as a versatile payload for FR-directed therapeutics. Its integration into antibody-drug conjugates (ADCs) like anti-FRα monoclonal antibody conjugates demonstrates substantially widened therapeutic indices (≥10-fold vs. free aminopterin) in xenograft models [3] [10]. Ongoing innovation explores peptide spacers and heterobifunctional linkers to optimize release kinetics and tumor penetration, reflecting the hydrazide functionalization's pivotal role in modern targeted antifolate design [4] [6].

List of Chemical Compounds:

  • Folic Acid
  • Aminopterin
  • Methotrexate
  • Aminopterin-α-hydrazide
  • Pemetrexed
  • Raltitrexed
  • Trimetrexate
  • Pralatrexate
  • EC1456 (Vintafolide analog)

Properties

CAS Number

118359-33-4

Product Name

Aminopterin-alpha-hyrazide

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid

Molecular Formula

C19H22N10O4

Molecular Weight

454.451

InChI

InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1

InChI Key

CMXWZRAWJHTSQU-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid 5-Hydrazide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.